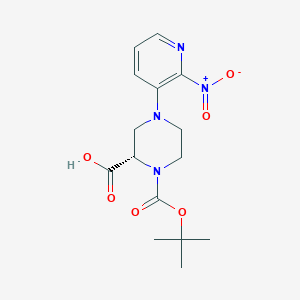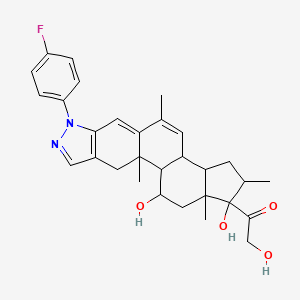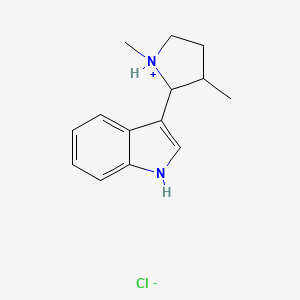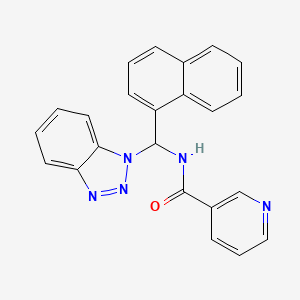![molecular formula C9H7F3N4S B13734051 (5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine](/img/structure/B13734051.png)
(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure The trifluoromethyl group attached to the benzothiazole ring enhances the compound’s chemical stability and biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine typically involves the cyclocondensation reaction of (benzo[d]thiazolyl)guanidine with trifluoromethyl-substituted ketones. One common method involves the reaction of (benzo[d]thiazolyl)guanidine with 4-alkoxy-4-alkyl(aryl/heteroaryl)-1,1,1-trifluoroalk-3-en-2-ones or 2,2,2-trifluoro-1-(2-methoxycyclohexen-1-en-1-yl)ethanone in refluxing water as the solvent. This reaction is performed without catalysts and yields the desired product in 60-88% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the environmentally benign synthesis methods mentioned above could be adapted for larger-scale production, ensuring high yields and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the C-2 position of the benzothiazole ring.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride in anhydrous dimethylformamide (DMF) is commonly used as a base for nucleophilic substitution reactions.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the chemical stability and reactivity of the resulting compounds.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and antioxidant agent.
Industry
In industry, this compound can be used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, including enzymes and receptors, to exert its biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: The parent compound of (5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine, benzothiazole, also exhibits a wide range of biological activities.
Trifluoromethyl-substituted Benzothiazoles: Compounds with similar structures but different substituents on the benzothiazole ring.
Uniqueness
The presence of the trifluoromethyl group in this compound enhances its chemical stability, lipophilicity, and biological activity compared to other benzothiazole derivatives. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H7F3N4S |
|---|---|
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]guanidine |
InChI |
InChI=1S/C9H7F3N4S/c10-9(11,12)4-1-2-6-5(3-4)15-8(17-6)16-7(13)14/h1-3H,(H4,13,14,15,16) |
InChI-Schlüssel |
LTTQMCLAWPKCKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


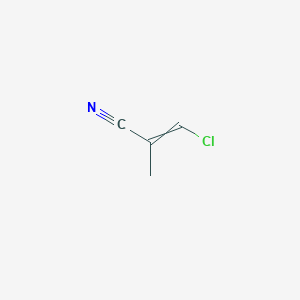
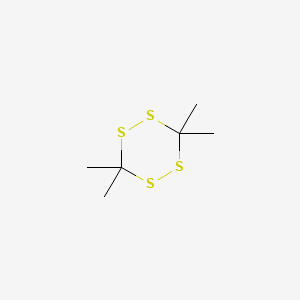
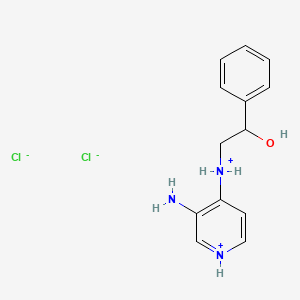
![N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine](/img/structure/B13733985.png)
